molecular formula C19H29N3O2 B2707779 3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-(3-phenylpropyl)urea CAS No. 2380141-46-6

3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-(3-phenylpropyl)urea

Cat. No.: B2707779
CAS No.: 2380141-46-6
M. Wt: 331.46
InChI Key: NQGMKDITKLQAPN-UHFFFAOYSA-N
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Description

3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-(3-phenylpropyl)urea is an organic compound with the molecular formula C19H29N3O2 This compound is characterized by the presence of a morpholine ring, a cyclobutyl group, and a phenylpropyl group, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-(3-phenylpropyl)urea typically involves the reaction of 1-(morpholin-4-yl)cyclobutanamine with 3-phenylpropyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenylpropyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas or amides.

Scientific Research Applications

3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-(3-phenylpropyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biochemical assays to study enzyme kinetics and receptor-ligand interactions.

    Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-(3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. In receptor-ligand interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Morpholin-4-yl)cyclobutanamine: A precursor in the synthesis of 3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-(3-phenylpropyl)urea.

    3-Phenylpropyl isocyanate: Another precursor used in the synthesis.

    3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: A compound with a similar morpholine ring structure but different functional groups.

Uniqueness

This compound is unique due to its combination of a morpholine ring, a cyclobutyl group, and a phenylpropyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-[(1-morpholin-4-ylcyclobutyl)methyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c23-18(20-11-4-8-17-6-2-1-3-7-17)21-16-19(9-5-10-19)22-12-14-24-15-13-22/h1-3,6-7H,4-5,8-16H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGMKDITKLQAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)NCCCC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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